1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine
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Overview
Description
3-(4-Phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound that features a tetrahydrothiophene ring fused with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps. One common method includes the reaction of a tetrahydrothiophene derivative with a phenylpiperazine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-(4-Phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
- 3-[3-[(4-Benzylpiperazino)carbonyl]-5-(4-methylphenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
Uniqueness
3-(4-Phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a tetrahydrothiophene ring with a phenylpiperazine moiety sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2S |
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Molecular Weight |
280.39 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18)11-6-14(12-19)16-9-7-15(8-10-16)13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
CFZMSCSORUFMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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